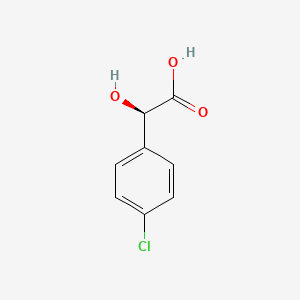

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSFWXSSALIZAU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354855 | |

| Record name | (2R)-(4-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32189-36-9 | |

| Record name | (2R)-(4-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Chloromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (R)-4-Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloromandelic acid is a valuable chiral building block in the pharmaceutical and fine chemical industries, prized for its role in the asymmetric synthesis of a variety of bioactive molecules. Its stereospecific synthesis is therefore of critical importance. This technical guide provides an in-depth overview of the primary synthesis mechanisms for obtaining the (R)-enantiomer of 4-chloromandelic acid, including classical chemical resolution, enzymatic kinetic resolution, and asymmetric synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate practical application and further research.

Classical Chemical Resolution

Classical chemical resolution remains a robust and widely used method for obtaining enantiomerically pure (R)-4-chloromandelic acid on a large scale. The principle of this method lies in the reaction of racemic 4-chloromandelic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the desired diastereomeric salt liberates the enantiopure (R)-4-chloromandelic acid.

Mechanism of Classical Resolution

The fundamental principle of classical resolution involves the formation of diastereomers with distinct physical properties. In the case of racemic 4-chloromandelic acid, a chiral base is employed as the resolving agent. The reaction between the racemic acid and the chiral base results in the formation of two diastereomeric salts. Due to their different three-dimensional structures, these salts have different crystal lattice energies and, consequently, different solubilities in a given solvent. This disparity in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The desired enantiomer of 4-chloromandelic acid is then recovered by treating the isolated salt with a strong acid.

Experimental Protocols for Classical Resolution

Materials:

-

Racemic 4-chloromandelic acid

-

(R)-(+)-1-(1-Naphthyl)ethylamine

-

Methanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) or Ammonia (NH₃) solution

-

Dichloromethane or Ethyl acetate

Procedure:

-

Diastereomeric Salt Formation: In a round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 400 ml of methanol with stirring and heating. At 50°C, add 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine dropwise. Reflux the mixture for 1.5 hours.[1]

-

Crystallization and Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the diastereomeric salt. Collect the white solid by filtration.

-

Recrystallization (Optional): For higher purity, the crude salt can be recrystallized from a suitable solvent like methanol.

-

Acidification: Dissolve the isolated diastereomeric salt in water. Acidify the solution by dropwise addition of HCl or H₂SO₄ to a pH of 4.

-

Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-(-)-4-chloromandelic acid.[1]

-

Recovery of Resolving Agent: Combine the mother liquor from crystallization and the aqueous layer from acidification. Make the solution alkaline (pH 12) with NaOH or ammonia solution. Extract the aqueous layer with dichloromethane or ethyl acetate to recover the (R)-(+)-1-(1-naphthyl)ethylamine.[1]

Materials:

-

Racemic 4-chloromandelic acid

-

(R)-(+)-Benzyl-1-phenylethylamine

-

Absolute ethanol

Procedure:

-

Optimal Conditions: The optimal conditions for this resolution are a 1:1 molar ratio of 4-chloromandelic acid to (R)-(+)-benzyl-1-phenylethylamine in absolute ethanol. The recommended solvent amount is 1.6 mL per 1 mmol of 4-chloromandelic acid.

-

Crystallization: The crystallization is carried out at a filtration temperature of 15°C.

-

Isolation and Purification: The less soluble diastereomeric salt is isolated by filtration. The enantiomerically pure (R)-4-chloromandelic acid is then obtained by acidification as described in the previous protocol.

Quantitative Data for Classical Resolution

| Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (R)-(+)-1-(1-Naphthyl)ethylamine | Methanol | 1:1.06 | 50 (reflux) | 42.2 | 99.5 |

| (R)-(+)-1-(1-Naphthyl)ethylamine | Ethanol | 1:1.24 | 55 (reflux) | 40.1 | 99.4 |

| (R)-(+)-Benzyl-1-phenylethylamine | Absolute Ethanol | 1:1 | 15 | - | - |

Data for (R)-(+)-Benzyl-1-phenylethylamine is presented as optimized conditions; specific yield and e.e. values were not provided in the searched literature.

Enzymatic Synthesis and Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for the synthesis of (R)-4-chloromandelic acid. These biocatalytic approaches typically involve the use of nitrilase enzymes in a kinetic resolution process.

Mechanism of Nitrilase-Catalyzed Kinetic Resolution

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. In the context of producing (R)-4-chloromandelic acid, a nitrilase with high enantioselectivity for the (R)-enantiomer of 4-chloromandelonitrile is employed. The enzyme selectively hydrolyzes (R)-4-chloromandelonitrile to (R)-4-chloromandelic acid, leaving the (S)-4-chloromandelonitrile largely unreacted.

The catalytic mechanism of nitrilases involves a catalytic triad of cysteine, glutamate, and lysine residues in the active site. The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group to form a tetrahedral intermediate. This is followed by the elimination of ammonia and the formation of a thioester-enzyme intermediate. Finally, hydrolysis of this intermediate releases the carboxylic acid and regenerates the free enzyme.

For a more efficient process, dynamic kinetic resolution (DKR) can be employed. In DKR, the unreacted (S)-4-chloromandelonitrile is racemized in situ, allowing for the theoretical conversion of 100% of the starting racemic nitrile into the desired (R)-acid.

Experimental Protocol for Enzymatic Synthesis

The following protocol is adapted from the synthesis of the closely related (R)-o-chloromandelic acid and can be applied to the synthesis of (R)-4-chloromandelic acid.

Materials:

-

Racemic 4-chloromandelonitrile

-

Nitrilase from Labrenzia aggregata (LaN) or another suitable (R)-selective nitrilase

-

Toluene

-

Aqueous buffer (e.g., phosphate buffer)

-

Escherichia coli BL21(DE3) for overexpression of the nitrilase

Procedure:

-

Enzyme Preparation: Overexpress the nitrilase gene in E. coli BL21(DE3). Harvest the cells and prepare a whole-cell biocatalyst or a purified enzyme solution.

-

Biphasic Reaction System: Set up a biphasic system consisting of toluene and an aqueous buffer (e.g., 1:9 v/v). The organic phase serves as a reservoir for the substrate, which helps to alleviate substrate inhibition of the enzyme in the aqueous phase.

-

Reaction: Add the racemic 4-chloromandelonitrile to the toluene phase. The apparent substrate concentration in the total volume can be up to 300 mM. Add the enzyme preparation to the aqueous phase. The reaction is typically carried out at a controlled temperature and pH with vigorous stirring to ensure efficient mass transfer between the two phases.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples from the aqueous phase and analyzing the concentration of (R)-4-chloromandelic acid and the remaining nitrile by HPLC.

-

Work-up: Once the reaction has reached the desired conversion, separate the aqueous and organic phases. Acidify the aqueous phase and extract the (R)-4-chloromandelic acid with a suitable organic solvent. Dry the organic extract and evaporate the solvent to obtain the product.

Quantitative Data for Enzymatic Synthesis

| Enzyme | Substrate | System | Substrate Conc. (mM) | Time (h) | Yield (%) | e.e. (%) |

| Nitrilase from Labrenzia aggregata | o-chloromandelonitrile | Toluene-water (1:9 v/v) | 300 | 8 | 94.5 | 96.5 |

This data is for the synthesis of (R)-o-chloromandelic acid and serves as a representative example.

Asymmetric Synthesis

Asymmetric synthesis offers a direct route to enantiomerically enriched (R)-4-chloromandelic acid from prochiral starting materials, avoiding the need for resolution of a racemic mixture. Organocatalysis has emerged as a powerful tool for such transformations.

General Principles of Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. For the synthesis of mandelic acid derivatives, common strategies involve the use of chiral amines (such as proline and its derivatives) or cinchona alkaloids. These catalysts can activate the substrates through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react stereoselectively.

A potential synthetic pathway to (R)-4-chloromandelic acid could involve an asymmetric aldol or Michael addition reaction to a precursor of 4-chlorobenzaldehyde, followed by further transformations. The chiral organocatalyst controls the stereochemical outcome of the key bond-forming step, leading to the desired (R)-configuration.

While specific, high-yielding protocols for the direct asymmetric synthesis of (R)-4-chloromandelic acid are not as well-documented in readily available literature as resolution methods, the principles of organocatalysis provide a clear and promising avenue for future research and development in this area.

Conclusion

The synthesis of enantiomerically pure (R)-4-chloromandelic acid can be effectively achieved through several methodologies. Classical chemical resolution is a well-established and scalable technique, with detailed protocols available for various resolving agents. Enzymatic kinetic resolution, particularly dynamic kinetic resolution using nitrilases, presents a highly selective and environmentally benign alternative. While direct asymmetric synthesis through organocatalysis is a promising area, further development of specific protocols is needed to compete with the efficiency of resolution-based methods for this particular compound. The choice of synthesis route will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of specialized equipment and biocatalysts. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in the synthesis of this important chiral intermediate.

References

A Technical Guide to the Spectroscopic Data of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-4-chloromandelic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis. While the spectroscopic data presented here is for the racemic mixture, 4-chloromandelic acid, the peak positions and fragmentation patterns are identical for the (R)-enantiomer under standard achiral conditions.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-chloromandelic acid, the racemic form of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3-7.5 | m | Aromatic protons (4H, C₆H₄) |

| ~5.1 | s | Methine proton (1H, CH-OH) |

| Variable | br s | Hydroxyl (OH) and Carboxyl (COOH) protons |

Note: The chemical shifts of the hydroxyl and carboxyl protons are variable and depend on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl carbon (C=O) |

| ~138 | Aromatic quaternary carbon (C-CH) |

| ~134 | Aromatic quaternary carbon (C-Cl) |

| ~129 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~72 | Methine carbon (CH-OH) |

Note: Specific assignments of aromatic carbons may vary slightly based on the solvent and reference.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (acid/alcohol) |

| ~1090 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 186/188 | Variable | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| 141/143 | High | [M - COOH]⁺, fragment from loss of carboxyl group |

| 77 | Medium | [C₆H₅]⁺, phenyl fragment |

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.[1][2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.

-

The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

For chiral discrimination and enantiomeric purity assessment, a chiral solvating agent like R-BINOL can be added to the NMR tube, and the spectrum recorded at a low temperature to achieve better resolution.[4]

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum can be recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

The spectrum is usually proton-decoupled to simplify the signals to singlets for each unique carbon atom.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply high pressure to form a thin, transparent KBr disk.

-

Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr).[5]

-

-

IR Spectrum Acquisition:

-

Place the KBr pellet or salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample may need to be derivatized (e.g., esterified) to increase its volatility.

-

Alternatively, for techniques like Electrospray Ionization (ESI), the sample can be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused directly into the mass spectrometer.

-

-

Mass Spectrum Acquisition:

-

The mass spectrum is acquired using an appropriate ionization technique (e.g., Electron Ionization for GC-MS, or ESI).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The resulting spectrum shows the relative abundance of different fragment ions.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chiral compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to (R)-4-Chloromandelic Acid for Researchers and Drug Development Professionals

(R)-4-Chloromandelic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific structure makes it a valuable intermediate for developing enantiomerically pure active pharmaceutical ingredients (APIs), enhancing their efficacy and reducing potential side effects. This technical guide provides an in-depth overview of its chemical identity, properties, and the methodologies for its preparation, tailored for professionals in research and drug development.

Chemical Identity and Structure

(R)-4-Chloromandelic acid, also known as (R)-(-)-4-Chloro-α-hydroxyphenylacetic acid, is the (R)-enantiomer of 4-chloromandelic acid. The presence of a chlorine atom on the phenyl ring and a hydroxyl group at the alpha-carbon to the carboxylic acid confers its specific chemical reactivity and utility in asymmetric synthesis.

Chemical Structure:

Figure 1: Chemical structure of (R)-4-chloromandelic acid. The chiral center is indicated at the alpha-carbon.

Physicochemical and Identification Data

The following tables summarize the key quantitative data for (R)-4-chloromandelic acid. While a specific CAS number for the (R)-enantiomer is not consistently used in databases, the CAS number for the racemic mixture is commonly referenced.

| Identifier | Value | Reference |

| Compound Name | (R)-4-Chloromandelic acid | N/A |

| Synonyms | (R)-(-)-4-Chloro-α-hydroxyphenylacetic acid | N/A |

| CAS Number | 492-86-4 (Racemate) | [1][2][3] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1][4] |

| InChI Key | BWSFWXSSALIZAU-UHFFFAOYSA-N (Racemate) | [1] |

| Physicochemical Property | Value | Reference |

| Appearance | White solid/powder | [1] |

| Boiling Point (Predicted) | 361.4 ± 27.0 °C | [5] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.14 ± 0.10 | [5] |

| Solubility | Slightly soluble in water and methanol | [5] |

Experimental Protocols: Chiral Resolution

The preparation of enantiomerically pure (R)-4-chloromandelic acid is typically achieved through the resolution of its racemic mixture. A common and effective method involves the formation of diastereomeric salts with a chiral resolving agent.

Protocol 1: Resolution using (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is adapted from a patented method and relies on the differential solubility of the diastereomeric salts formed between racemic 4-chloromandelic acid and (R)-(+)-1-(1-naphthyl)ethylamine.[6]

Materials:

-

Racemic 4-chloromandelic acid

-

(R)-(+)-1-(1-naphthyl)ethylamine

-

Methanol or Ethanol

-

Hydrochloric acid or Sulfuric acid

-

Sodium hydroxide solution or Ammonia solution

-

Round-bottom flask

-

Stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Salt Formation:

-

In a 500 mL round-bottom flask, dissolve 18.7 g of racemic 4-chloromandelic acid in 400 mL of methanol.

-

Begin stirring and heat the solution to 50°C.

-

Slowly add 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.

-

After the addition is complete, heat the mixture to reflux and maintain for 1.5 hours.

-

Cool the reaction mixture to room temperature to allow the precipitation of the diastereomeric salt.

-

Collect the white solid, the (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid, by filtration.

-

-

Recrystallization (Optional, for higher purity):

-

The crude salt can be recrystallized from a suitable solvent like methanol or ethanol to enhance the diastereomeric excess.

-

-

Liberation of (R)-4-chloromandelic acid:

-

Suspend the obtained diastereomeric salt in water.

-

Acidify the mixture with hydrochloric acid or sulfuric acid until the pH is strongly acidic. This will protonate the carboxylate and break the salt.

-

The (R)-4-chloromandelic acid will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final product.

-

-

Recovery of the Resolving Agent:

-

Combine the filtrate from the salt formation and the acidic aqueous layer from the liberation step.

-

Make the combined solution basic by adding sodium hydroxide solution or ammonia solution.

-

The (R)-(+)-1-(1-naphthyl)ethylamine will separate and can be recovered by extraction with a suitable organic solvent (e.g., dichloromethane), followed by drying and removal of the solvent.

-

Figure 2: Experimental workflow for the chiral resolution of 4-chloromandelic acid.

Applications in Drug Development

Enantiomerically pure (R)-4-chloromandelic acid is a valuable chiral precursor in the synthesis of more complex molecules. Its derivatives are investigated for various therapeutic applications. For instance, enantiopure mandelic acid and its derivatives are key components in the production of anticoagulants and drugs for metabolic disorders. The specific stereochemistry of (R)-4-chloromandelic acid is essential for achieving the desired pharmacological activity and receptor binding in the final drug product.

This guide provides a foundational understanding of (R)-4-chloromandelic acid for its application in research and pharmaceutical development. The provided data and protocols offer a starting point for its synthesis and utilization in creating novel, enantiomerically pure therapeutics.

References

- 1. 4-Chlormandelsäure AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. ivychem.com [ivychem.com]

- 3. 492-86-4|4-Chloromandelic acid|BLD Pharm [bldpharm.com]

- 4. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

The Role of (R)-4-Chloromandelic Acid Enantiomers in Chiral Separation and Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of (R)-4-chloromandelic acid and its enantiomer, focusing on their roles as chiral resolving agents and key building blocks in the synthesis of enantiomerically pure pharmaceuticals. While direct biological activity of (R)-4-chloromandelic acid is not extensively documented, its "biological significance" is paramount in the context of producing stereochemically defined drugs with improved efficacy and safety profiles.

Introduction: The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profoundly different pharmacological and toxicological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1] Consequently, regulatory agencies worldwide increasingly mandate the development of single-enantiomer drugs. This has driven the demand for efficient methods to obtain enantiomerically pure compounds, a process where chiral molecules like (R)-4-chloromandelic acid play a crucial role.

(R)-4-Chloromandelic Acid: A Versatile Chiral Tool

(R)-4-chloromandelic acid is a derivative of mandelic acid, valued in synthetic and pharmaceutical chemistry as a chiral precursor.[2][3] Its utility stems from the presence of a carboxylic acid group and a stereogenic center, allowing it to interact with other chiral molecules to form separable diastereomers.

Chiral Resolution: The Core Application

The most significant application of (R)-4-chloromandelic acid is in the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[4][5] A racemic mixture, containing equal amounts of two enantiomers, is often difficult to separate due to the identical physical properties of the enantiomers.[5] By reacting the racemic mixture with an enantiomerically pure resolving agent, such as (R)-4-chloromandelic acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[4][5]

The general workflow for this process is outlined below:

References

The Discovery and Synthesis of Chloromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromandelic acid, a halogenated derivative of mandelic acid, represents a class of compounds with significant utility in organic synthesis and pharmaceutical development. Its isomers, particularly the ortho-, meta-, and para-substituted forms, serve as versatile chiral building blocks and precursors for a range of more complex molecules. This technical guide provides an in-depth exploration of the discovery and historical synthesis of chloromandelic acid, presenting key quantitative data, detailed experimental protocols from foundational literature, and visual representations of its synthesis pathways.

Discovery and Historical Context

While mandelic acid was first isolated in 1831 by Ferdinand Ludwig Winckler from bitter almonds, the specific discovery of its chlorinated derivatives came later with the advancement of synthetic organic chemistry.[1] Early investigations into the properties and reactions of substituted aromatic compounds paved the way for the targeted synthesis of molecules like chloromandelic acid.

A pivotal and comprehensive early report on the synthesis of the ortho-, meta-, and para-chloromandelic acids was published in 1931 by Sanford S. Jenkins in the Journal of the American Chemical Society.[2] This work detailed a systematic approach to the preparation of all three isomers, starting from the corresponding chlorobenzaldehydes. The method involved the formation of a cyanohydrin intermediate, followed by hydrolysis to yield the desired α-hydroxy acid. This publication provided the scientific community with the first detailed procedures and characterization data for these important compounds.

The primary synthetic route established in this early work, the cyanohydrin pathway, remains a fundamental method for the preparation of mandelic acids and their derivatives. The general reaction proceeds as follows:

-

Cyanohydrin Formation: The corresponding chlorobenzaldehyde is reacted with a cyanide source, typically potassium cyanide, in the presence of an acid to form the chloromandelonitrile (a cyanohydrin).

-

Hydrolysis: The nitrile group of the chloromandelonitrile is then hydrolyzed, usually with a strong acid like hydrochloric acid, to yield the carboxylic acid, thus forming chloromandelic acid.

Subsequent research has focused on refining these methods, improving yields, and, most critically for pharmaceutical applications, developing stereoselective syntheses and efficient chiral resolutions to isolate specific enantiomers. The (R)- and (S)-enantiomers of chloromandelic acid are particularly valuable as chiral synthons in the production of active pharmaceutical ingredients (APIs). For instance, (R)-o-chloromandelic acid is a key precursor in the synthesis of the antiplatelet drug Clopidogrel.[3]

Quantitative Data from Early Synthesis

The 1931 publication by Sanford S. Jenkins provides valuable quantitative data on the synthesis of the three primary isomers of chloromandelic acid. The following tables summarize the reported yields and physical properties.

Table 1: Synthesis Yields of Chloromandelic Acid Isomers (Jenkins, 1931)

| Isomer | Starting Material | Yield (%) |

| o-Chloromandelic Acid | o-Chlorobenzaldehyde | 55 |

| m-Chloromandelic Acid | m-Chlorobenzaldehyde | 50 |

| p-Chloromandelic Acid | p-Chlorobenzaldehyde | 60 |

Table 2: Physical Properties of Chloromandelic Acid Isomers (Jenkins, 1931)

| Isomer | Melting Point (°C) | Appearance | Solubility in Benzene at 22°C ( g/100g ) |

| o-Chloromandelic Acid | 87-88 | White Needles | 3.5 |

| m-Chloromandelic Acid | 119-120 | White Needles | 1.1 |

| p-Chloromandelic Acid | 122-123 | White Needles | 0.8 |

Experimental Protocols

The following protocols are adapted from the seminal 1931 work of Sanford S. Jenkins, providing a detailed methodology for the synthesis of chloromandelic acids via the cyanohydrin pathway.

Protocol 1: Preparation of Chloromandelic Acids[3]

Materials:

-

Chlorobenzaldehyde (ortho-, meta-, or para-)

-

Potassium cyanide (96-98%, finely powdered)

-

Ether

-

Concentrated Hydrochloric Acid

-

30% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

-

Benzene

-

Ice

Procedure:

-

Cyanohydrin Formation:

-

Into a 500-cc Claisen flask standing in an ice bath, place 100 g of the respective chlorobenzaldehyde, 48 g of finely powdered potassium cyanide, and 150 cc of ether.

-

While rapidly stirring the mixture mechanically, add 75 cc of concentrated hydrochloric acid from a dropping funnel over a period of forty-five minutes.

-

After an additional thirty minutes in the ice bath, remove the bath and continue stirring for two more hours at room temperature.

-

-

Hydrolysis:

-

Decant the ether solution containing the unstable cyanohydrin from the precipitated potassium chloride directly into 500 cc of concentrated hydrochloric acid.

-

Heat the acid mixture on a boiling water bath for five hours with vigorous mechanical stirring.

-

-

Purification and Isolation:

-

Cool the resulting solution and make it slightly alkaline with a 30% sodium hydroxide solution.

-

Extract the alkaline solution twice with 150-cc portions of ether to remove any unchanged starting material.

-

To the purified aqueous solution of sodium chloromandelate, add 75 cc of concentrated hydrochloric acid.

-

Extract the acidified solution twice with 150-cc portions of ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether from the solution.

-

Recrystallize the crude chloromandelic acid from benzene to yield the pure product.

-

Visualizing the Synthesis

The following diagrams, generated using the DOT language, illustrate the key experimental workflow for the synthesis of chloromandelic acid.

References

In-Depth Technical Guide to the Physical Properties of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-(-)-4-chloromandelic acid. This chiral carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical characteristics is essential for its effective use in research and development.

Core Physical Properties

The physical properties of this compound, along with its corresponding (S)-enantiomer and racemic mixture, are summarized below. Enantiomers possess identical physical properties, with the exception of the direction in which they rotate plane-polarized light. The properties of a racemic mixture, however, can differ, particularly its melting point.

Table 1: Quantitative Physical Properties of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid Isomers

| Property | This compound | (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid | Racemic 2-(4-Chlorophenyl)-2-hydroxyacetic acid |

| Melting Point | 113-116 °C (expected, same as S-enantiomer) | 113-116 °C | 113-122 °C[1] |

| Boiling Point | 361.4 ± 27.0 °C (Predicted)[2] | 361.4 ± 27.0 °C (Predicted)[2] | Not available |

| pKa | 3.14 ± 0.10 (Predicted)[2] | 3.14 ± 0.10 (Predicted)[2] | Not available |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | 0° (optically inactive) |

Table 2: Qualitative and Calculated Physical Properties of 2-(4-Chlorophenyl)-2-hydroxyacetic Acid

| Property | Value/Description |

| Appearance | White to off-white solid/powder[1] |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, diethyl ether, and dichloromethane. |

| Molecular Formula | C₈H₇ClO₃ |

| Molecular Weight | 186.59 g/mol |

| Polar Surface Area (PSA) | 57.53 Ų[3] |

| logP (XLogP3) | 1.458[3] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory techniques.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range is reported as the melting point.

Optical Rotation Measurement

Optical rotation is measured using a polarimeter to confirm the enantiomeric identity and purity of the sample.

-

Solution Preparation: A solution of known concentration (c, in g/mL) is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., ethanol).

-

Polarimeter Setup: The polarimeter is calibrated using a blank solvent-filled cell. The light source is typically a sodium D-line (589 nm).

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c). The temperature and solvent used are also reported.

Solubility Determination

A static equilibrium method can be employed to determine the solubility in various solvents.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination by NMR Spectroscopy

The acid dissociation constant (pKa) can be determined by monitoring the change in chemical shift of a nucleus (e.g., ¹H or ¹³C) as a function of pH.

-

Sample Preparation: A series of solutions of the compound are prepared in a suitable solvent system (e.g., D₂O/buffer) across a range of pH values.

-

NMR Spectra Acquisition: ¹H NMR spectra are recorded for each solution.

-

Data Analysis: The chemical shift of a proton near the carboxylic acid group is plotted against the pH of the solution. The resulting data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined from the inflection point of the sigmoidal curve.

Workflow and Logical Relationships

The determination of the physical properties of this compound follows a logical progression, starting from basic identification to more specific chiral characterization.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Biological Context

This compound is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. For instance, mandelic acid and its derivatives are precursors in the production of some penicillins and cephalosporins. While mandelic acid itself exhibits some antibacterial properties, there is limited information available in the public domain regarding specific biological signaling pathways directly involving this compound. Its significance in drug development is primarily as a component for building the final active pharmaceutical ingredient. Therefore, a diagram of a biological signaling pathway is not applicable to this compound based on current scientific literature.

References

Technical Guide: Safety and Handling of (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid (also known as (R)-4-Chloromandelic acid). The information is intended to ensure safe laboratory practices and proper management of this chemical compound.

Chemical and Physical Properties

This compound is a chiral carboxylic acid derivative. It is important to understand its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| CAS Number | 76496-63-4 ((S)-enantiomer), 492-86-4 (racemate) | [1] |

| Appearance | Off-white to white solid/powder | [1] |

| Melting Point | 117-122 °C (racemate) | [2] |

| Boiling Point | 361.4 °C at 760 mmHg (racemate) | [2] |

| Solubility | Soluble in alcohols like methanol and ethanol.[3] | |

| Stability | Stable under recommended storage conditions.[4] | |

| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N ((S)-enantiomer) |

Hazard Identification and Toxicological Data

This compound is classified as hazardous. Below is a summary of its GHS classification and available toxicological data.

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.

Pictograms:

Signal Word: Warning

Quantitative Toxicological Data

| Data Type | Value | Species | Route | Compound | Source |

| LD50 | >500 mg/kg to <2,000 mg/kg | Rat | Oral | Mixture containing a related chloroaromatic compound | [6] |

| LD50 | >4,000 mg/kg | Rat | Dermal | Mixture containing a related chloroaromatic compound | [6] |

| LC50 | 5.1 mg/L/4 hour | Rat | Inhalation | Mixture containing a related chloroaromatic compound (aerosol) | [6] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure a safe working environment.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to avoid dust formation and inhalation.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[4][6]

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.[4]

-

Store away from incompatible substances.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Specific Recommendations |

| Eye and Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if ventilation is inadequate or if dust is generated. |

| Hand Protection | Chemical-resistant gloves are required. |

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

-

Small Spills:

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a designated, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert others in the vicinity.

-

Restrict access to the spill area.

-

Contact your institution's environmental health and safety department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

-

Firefighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following are general experimental protocols. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Synthesis via Chiral Resolution

This protocol describes the resolution of racemic 4-chloromandelic acid to obtain the (R)-enantiomer using (R)-(+)-1-(1-naphthyl)ethylamine as the resolving agent.[3]

-

Dissolution: In a round-bottomed flask, dissolve racemic 4-chloromandelic acid (1 equivalent) in methanol.

-

Addition of Resolving Agent: Heat the solution and add (R)-(+)-1-(1-naphthyl)ethylamine (1 to 2 equivalents) dropwise.[3]

-

Diastereomeric Salt Formation: Reflux the reaction mixture for approximately 1.5 hours.

-

Crystallization: Allow the solution to cool to room temperature to precipitate the diastereomeric salt of (R)-(-)-4-chloromandelic acid. The cooling can be continued to 0°C to maximize crystal formation.

-

Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold methanol.

-

Recrystallization of Salt (Optional but Recommended): To improve enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and acidify with a strong acid such as hydrochloric acid or sulfuric acid to a low pH.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield this compound.

Purification by Recrystallization

This protocol outlines the general procedure for purifying the final product.[7][8]

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Common solvents for carboxylic acids include water, ethanol, or mixtures thereof.[7]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.[8]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can enhance crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]

-

Drying: Dry the crystals thoroughly, for example, in a vacuum oven or desiccator, to remove residual solvent.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

This is a general method for determining the enantiomeric purity of this compound.[9][10]

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., CHIRALPAK® series), is typically used.[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is common. An acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) is often included for acidic analytes.[9]

-

Flow Rate: Typically in the range of 0.4 - 1.2 mL/min.[9]

-

Detection: UV detection at a wavelength where the compound absorbs, for example, 210 nm or 230 nm.[9]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethanol) and filter through a 0.45 µm filter before injection.[9]

Mandatory Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound powder.

Emergency Spill Response

Caption: Emergency response procedure for a chemical spill.

General Experimental Workflow

Caption: General workflow for synthesis, purification, and analysis.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (R)-4-chloromandelic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-chloromandelic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, presents a solubility profile that is paramount to its application in drug development, particularly in crystallization, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of (R)-4-chloromandelic acid in organic solvents. While extensive searches of publicly available scientific literature reveal a notable absence of specific quantitative solubility data for (R)-4-chloromandelic acid, this guide furnishes qualitative solubility information, data for the parent compound mandelic acid as a surrogate, and detailed experimental protocols for researchers to determine precise solubility values.

Understanding Solubility: Qualitative and Surrogate Data

Qualitative assessments indicate that (R)-4-chloromandelic acid is generally soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane, while it exhibits sparing solubility in water. This general solubility is often exploited in the process of chiral resolution, where the differential solubility of diastereomeric salts formed from racemic 4-chloromandelic acid and a chiral resolving agent in alcoholic solvents like methanol or ethanol is the basis for separation.[1]

In the absence of direct quantitative data for (R)-4-chloromandelic acid, the solubility of its parent compound, mandelic acid, can offer a preliminary, albeit cautious, estimation. It is crucial to recognize that the presence of the chloro-substituent at the para position will significantly influence the polarity and crystal lattice energy, thereby altering its solubility compared to mandelic acid. The provided data for mandelic acid should be considered as a rough guide for solvent selection and initial experimental design.

Table 1: Solubility of (S)-Mandelic Acid in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility (mass fraction) |

| (S)-methyl lactate | 273 | 0.1983 |

| 278 | 0.2237 | |

| 288 | 0.2409 | |

| 298 | 0.2757 | |

| 308 | 0.3033 | |

| (S)-propyl lactate | 278 | 0.1610 |

| 288 | 0.1811 | |

| 298 | 0.2015 | |

| 308 | 0.2464 | |

| (S)-butyl lactate | 273 | 0.1272 |

| 278 | 0.1323 | |

| 288 | 0.1528 | |

| 298 | 0.1690 |

Data extracted from a study on mandelic acid enantiomers and should be used as a surrogate with caution.[2][3]

Experimental Protocol for Determining the Solubility of (R)-4-chloromandelic Acid

To empower researchers to generate precise and reliable solubility data for (R)-4-chloromandelic acid, a detailed experimental protocol based on the isothermal shake-flask method is provided below. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment

-

Solute: High-purity (R)-4-chloromandelic acid (>99%)

-

Solvents: HPLC-grade organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene)

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with precise temperature control (± 0.1 °C)

-

Vials with screw caps and PTFE septa

-

Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable chiral column (e.g., CHIRALPAK® series) or a UV-Vis spectrophotometer.

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of (R)-4-chloromandelic acid to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to shake for a predetermined period to reach equilibrium. A preliminary study should be conducted to determine the necessary equilibration time (typically 24-72 hours is sufficient).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of grams of solute per 100 g of solvent.

-

-

HPLC Method:

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the diluted solution by HPLC. A calibration curve of known concentrations of (R)-4-chloromandelic acid in the same solvent must be prepared beforehand.

-

Determine the concentration of (R)-4-chloromandelic acid in the saturated solution from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in various units such as g/100 mL, mol/L, and mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of (R)-4-chloromandelic acid is illustrated in the following diagram.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-4-Chloromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-chloromandelic acid is a crucial chiral building block in the synthesis of various pharmaceuticals. Its enantiopurity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols for the enantioselective synthesis of (R)-4-chloromandelic acid via two primary methods: classical diastereomeric salt resolution and biocatalytic kinetic resolution.

Method 1: Diastereomeric Salt Resolution

This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Protocol 1: Resolution using (R)-(+)-1-(1-naphthyl)ethylamine

This protocol is based on the selective crystallization of the diastereomeric salt formed between racemic 4-chloromandelic acid and (R)-(+)-1-(1-naphthyl)ethylamine.[1]

Experimental Protocol:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve racemic 4-chloromandelic acid in methanol or ethanol.

-

Add 1.0 to 2.0 molar equivalents of (R)-(+)-1-(1-naphthyl)ethylamine to the solution.

-

Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

-

-

Crystallization and Filtration:

-

The (R)-(+)-1-(1-naphthyl)ethylamine salt of (R)-(-)-4-chloromandelic acid will preferentially crystallize due to its lower solubility.

-

Cool the mixture to enhance crystallization and collect the solid salt by suction filtration.

-

-

Recrystallization (Optional):

-

For higher optical purity, recrystallize the obtained salt from a suitable alcohol solvent.

-

-

Liberation of (R)-4-chloromandelic acid:

-

Suspend the resolved diastereomeric salt in water.

-

Acidify the mixture with hydrochloric acid or sulfuric acid to precipitate the (R)-(-)-4-chloromandelic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Recovery of Resolving Agent:

-

The filtrate from the acidification step contains the resolving agent. Alkalize the solution with sodium hydroxide or ammonia solution to recover the (R)-(+)-1-(1-naphthyl)ethylamine for recycling.

-

Protocol 2: Resolution using (R)-(+)-benzyl-1-phenylethylamine

This protocol utilizes (R)-(+)-benzyl-1-phenylethylamine as the resolving agent, offering an alternative with different solubility characteristics.[2][3]

Experimental Protocol:

-

Salt Formation:

-

Crystallization and Filtration:

-

Liberation of (R)-4-chloromandelic acid:

-

Follow the same acidification procedure as described in Protocol 1 to recover the enantiomerically enriched 4-chloromandelic acid.

-

Data Summary for Diastereomeric Salt Resolution

| Resolving Agent | Solvent | Molar Ratio (Acid:Base) | Filtration Temp. (°C) | Diastereomeric Excess (% d.e.) | Reference |

| (R)-(+)-1-(1-naphthyl)ethylamine | Methanol or Ethanol | 1 : (1.0 - 2.0) | Not Specified | High Optical Purity | [1] |

| (R)-(+)-benzyl-1-phenylethylamine | Absolute Ethanol | 1 : 1 | 15 | 52.1 - 55.2 (initial) | [2][3] |

Note: The initial diastereomeric excess may require further recrystallization to achieve >99% e.e.

Method 2: Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes can catalyze reactions with high enantioselectivity under mild conditions.

Protocol 3: Nitrilase-Mediated Deracemization of o-chloromandelonitrile

This protocol describes the use of a nitrilase enzyme for the enantioselective hydrolysis of a nitrile precursor to the desired carboxylic acid. While the reference specifically mentions (R)-o-chloromandelic acid, the principle is applicable to the para-substituted isomer. A nitrilase from Labrenzia aggregata has shown high enantioselectivity.[4]

Experimental Protocol:

-

Reaction Setup:

-

Prepare a biphasic system of toluene-water (1:9, v/v) in a temperature-controlled reactor.[4]

-

Add the substrate, o-chloromandelonitrile (or 4-chloromandelonitrile), to the toluene phase.

-

Introduce the nitrilase enzyme (e.g., whole cells of a recombinant E. coli expressing the nitrilase from Labrenzia aggregata) to the aqueous phase.

-

-

Biocatalytic Conversion:

-

Maintain the reaction at an optimal temperature and pH for the specific nitrilase.

-

Stir the mixture to ensure efficient mass transfer between the two phases. The enzyme will selectively hydrolyze one enantiomer of the nitrile to the corresponding (R)-carboxylic acid.

-

-

Work-up and Isolation:

-

After the reaction is complete (monitored by HPLC), separate the aqueous and organic layers.

-

Acidify the aqueous layer to precipitate the (R)-4-chloromandelic acid.

-

Filter, wash, and dry the product.

-

Data Summary for Biocatalytic Synthesis

| Enzyme | Substrate | System | Enantiomeric Excess (% e.e.) | Reference |

| Nitrilase (Labrenzia aggregata) | o-chloromandelonitrile | Toluene-water (1:9, v/v) | 96.3 | [4] |

Visualizations

Experimental Workflow for Diastereomeric Salt Resolution

References

Chiral resolution of 4-chloromandelic acid using (R)-(+)-1-(1-naphthyl)ethylamine

Application Note: Chiral Resolution of 4-Chloromandelic Acid

Topic: A Detailed Protocol for the Enantiomeric Separation of 4-Chloromandelic Acid using (R)-(+)-1-(1-Naphthyl)ethylamine.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require optically pure enantiomers of 4-chloromandelic acid.

Introduction

Optically pure 4-chloromandelic acid (4-ClMA) is a crucial chiral building block in the synthesis of various pharmaceuticals, including anticoagulants like clopidogrel analogs.[1] The separation of its racemic mixture into individual enantiomers is a critical step to ensure the stereospecificity and efficacy of the final active pharmaceutical ingredient (API). Diastereomeric salt formation is a robust and widely employed method for chiral resolution on a preparative scale.[2]

This application note provides a detailed protocol for the chiral resolution of racemic 4-chloromandelic acid via fractional crystallization of diastereomeric salts formed with the resolving agent, (R)-(+)-1-(1-naphthyl)ethylamine. The method relies on the differential solubility of the two resulting diastereomeric salts—((R)-4-ClMA-(R)-amine and (S)-4-ClMA-(R)-amine)—in an alcoholic solvent, allowing for the isolation of the less soluble salt and subsequent liberation of the desired enantiomer.[3]

Principle of Resolution

The fundamental principle of this resolution is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties such as solubility.[2] Racemic (R,S)-4-chloromandelic acid is reacted with an enantiomerically pure chiral base, (R)-(+)-1-(1-naphthyl)ethylamine. This acid-base reaction forms two diastereomeric salts.

Due to their different three-dimensional structures, these salts exhibit different crystal lattice energies and solubilities in a given solvent.[2] By carefully selecting the solvent and crystallization conditions, the less soluble diastereomeric salt can be selectively precipitated from the solution. The purified salt is then treated with an acid to decompose it, yielding the optically pure (R)-(-)-4-chloromandelic acid and recovering the chiral resolving agent.[3]

Caption: Diastereomeric salt formation and separation principle.

Experimental Data

The efficiency of the resolution is highly dependent on the choice of solvent. Alcohols such as methanol and ethanol are effective, with ethanol generally providing a higher yield and enantiomeric excess.[1] The following table summarizes typical results based on published data.[1][3]

| Parameter | Methanol System | Ethanol System |

| Racemic 4-ClMA | 18.7 g | 18.7 g |

| Resolving Agent | 18.0 g | 20.0 g |

| Solvent Volume | 400 mL | 300 mL |

| Reaction Conditions | 50°C, 1.5 h reflux | 55°C, 1.0 h reflux |

| Crude Salt Yield | 16.3 g | 15.6 g |

| Refined Salt Yield | 14.4 g | Not specified |

| Final Product Yield | ~42% | ~42.2% |

| Enantiomeric Excess (ee) | >99% | >99.5%[1] |

| Resolving Agent Recovery | Not specified | >95%[1] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the resolution process, including the isolation of the target enantiomer and the recovery of the resolving agent.

Caption: Experimental workflow for the chiral resolution of 4-ClMA.

Protocol 1: Diastereomeric Salt Formation (Methanol System)[3]

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 400 mL of methanol.

-

Dissolution: Add 18.7 g of racemic 4-chloromandelic acid to the flask. Begin stirring and heat the mixture.

-

Addition of Resolving Agent: At 50°C, slowly drip in 18.0 g of (R)-(+)-1-(1-naphthyl)ethylamine.

-

Reaction: Once the addition is complete, heat the mixture to reflux and maintain for 1.5 hours.

-

Crystallization: Remove the heat source and allow the solution to cool to room temperature. A white solid will precipitate.

-

Isolation: Collect the crude diastereomeric salt by suction filtration. This should yield approximately 16.3 g of the (R)-(-)-4-chloromandelic acid • (R)-(+)-1-(1-naphthyl)ethylamine salt.

Protocol 2: Recrystallization for Purity Enhancement[3]

-

Preparation: Transfer the 16.3 g of crude salt obtained from Protocol 1 into a flask.

-

Dissolution: Add 160 mL of fresh methanol and heat the mixture until the solid completely dissolves.

-

Crystallization: Slowly cool the solution to 0°C to induce crystallization of the purified salt.

-

Isolation: Collect the refined crystalline solid by suction filtration. This step yields approximately 14.4 g of the purified diastereomeric salt.

Protocol 3: Liberation of (R)-(-)-4-Chloromandelic Acid[1]

-

Dissolution: Dissolve the purified diastereomeric salt (14.4 g) in 200 mL of water.

-

Acidification: Slowly add hydrochloric acid (HCl) to the solution with stirring until the pH reaches approximately 4. This will precipitate the free (R)-(-)-4-chloromandelic acid.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as methylene chloride (CH₂Cl₂), performing at least two washes.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the final, optically pure (R)-(-)-4-chloromandelic acid.

Protocol 4: Recovery of the Resolving Agent[1][3]

-

Combine Filtrates: Combine the mother liquor from the initial crystallization (Protocol 1) and the filtrate from the recrystallization (Protocol 2).

-

Basification: Make the combined solution alkaline by adding a sodium hydroxide (NaOH) solution until the pH is approximately 12.

-

Extraction: Extract the aqueous solution with an organic solvent to recover the free (R)-(+)-1-(1-naphthyl)ethylamine base.

-

Purification: Dry and concentrate the organic extract to obtain the resolving agent, which can be recycled for future resolutions. Recovery rates can exceed 95%.[1]

Characterization

The optical purity of the final product should be determined using an appropriate analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a suitable chiral stationary phase (e.g., Chiralpak AD-3) are effective methods for quantifying the enantiomeric excess (ee) of the 4-chloromandelic acid.[4][5]

Conclusion

The use of (R)-(+)-1-(1-naphthyl)ethylamine as a resolving agent provides an efficient and scalable method for obtaining highly pure (R)-(-)-4-chloromandelic acid. The protocol is characterized by mild reaction conditions, simple operations, and good product yields with high optical purity.[3] Furthermore, the ability to recycle the resolving agent makes this process both cost-effective and environmentally favorable.[1][3]

References

- 1. 4-Chloromandelic acid | 492-86-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105085234A - Preparing method of (R)-(-)-4-chloromandelic acid - Google Patents [patents.google.com]

- 4. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-p-chloromandelic acid, is a valuable and versatile chiral compound widely utilized in asymmetric synthesis. Its utility stems from its enantiomerically pure structure, featuring a carboxylic acid, a hydroxyl group, and a stereogenic center. These features make it an excellent candidate for two primary applications: as a classical chiral resolving agent for the separation of racemates and as a chiral building block for the synthesis of complex enantiopure molecules, such as chiral ligands and auxiliaries.

This document provides detailed application notes and experimental protocols for its use, aimed at professionals in chemical research and pharmaceutical development.

Application 1: Chiral Resolving Agent for Racemic Bases

The most common application of this compound is in the separation of racemic mixtures of chiral bases, particularly amines, through diastereomeric salt formation.[1] This classical resolution technique remains one of the most practical and cost-effective methods for obtaining enantiomerically pure compounds on both laboratory and industrial scales.[2]

Principle of Resolution

The acidic nature of this compound allows it to react with a racemic base (e.g., a mixture of R- and S-amines) to form two diastereomeric salts: [(R)-acid·(R)-base] and [(R)-acid·(S)-base]. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent system.[3] This difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be physically separated by filtration. Subsequent treatment of the isolated salt with an acid or base liberates the enantiomerically enriched amine and allows for the recovery of the resolving agent.[1]

Experimental Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine

This protocol provides a general methodology. Optimal conditions, including solvent, temperature, and stoichiometry, must be determined experimentally for each specific substrate.[4]

Materials:

-

Racemic amine

-

This compound (0.5 - 1.0 molar equivalents)

-

Selected crystallization solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)

-

Aqueous HCl (e.g., 2 M)

-

Aqueous NaOH (e.g., 2 M)

-

Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolution: In a suitable flask, dissolve the racemic amine (1.0 eq.) and this compound (0.5-1.0 eq.) in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator may be required.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

-

Enantiomeric Purity Analysis (Optional): At this stage, a small sample of the salt can be treated as described in step 5 to liberate the amine, whose enantiomeric excess (ee) can then be determined by chiral HPLC or GC.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an organic extraction solvent. Basify the aqueous layer by dropwise addition of aqueous NaOH until the salt is fully dissolved and the pH is >10.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

-

Isolation of Product: Combine the organic layers, dry over anhydrous sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

Recovery of Resolving Agent: Acidify the aqueous layer from step 6 with aqueous HCl to a pH of <2. Extract the this compound with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to recover the resolving agent for potential reuse.

Data Presentation: Optimization of Resolution Parameters

The success of a diastereomeric resolution is highly dependent on experimental conditions. A systematic approach is crucial for optimization. The following table, based on parameters investigated in the resolution of mandelic acid derivatives, can be used to log and compare results from different experiments.[5]

| Experiment ID | Racemate:Resolver Molar Ratio | Solvent System | Concentration (mmol/mL) | Crystallization Temp. (°C) | Yield of Salt (%) | Diastereomeric Excess (de) of Salt (%) | Resolution Efficiency (E) ¹ |

| 1 | 1:1 | Ethanol | 1.6 | 15 | 83.1 | 94.8 | 78.8 |

| 2 | 1:0.8 | Ethanol | 1.6 | 15 | - | - | - |